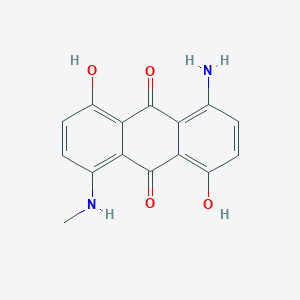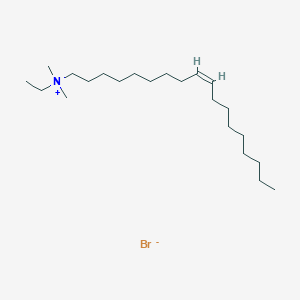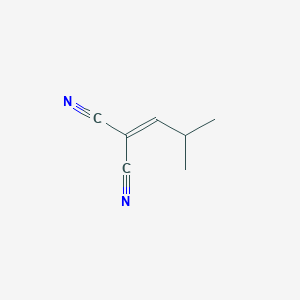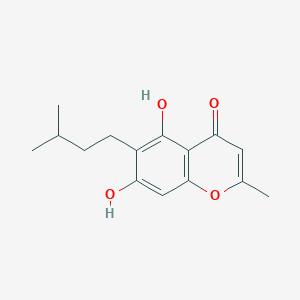
1-Acetoxyacenaphthen
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 1-Acetoxyacenaphthene can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
The chemical reactions of 1-Acetoxyacenaphthene can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Acetoxyacenaphthene can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Antitumor-Anwendungen
1-Acetoxyacenaphthen-Derivate wurden synthetisiert und auf ihre Antitumoraktivitäten hin untersucht . Diese Derivate zeigten vielversprechende Ergebnisse in sechs menschlichen soliden Tumorzelllinien, darunter nicht-kleinzelliges Lungenkarzinom (H460), menschliches Kolonadenokarzinom (SW480), menschliche Brustkrebszellen (MDA-MB-468 und SKRB-3), menschliche Melanomzellen (A375) und menschliches Pankreaskrebs (BxPC-3) . Unter diesen zeigt Verbindung 3c die beste Antitumoraktivität gegen die Zelllinie SKRB-3, die so hoch ist wie die der positiven Kontrolle Adriamycin .
Synthese neuer Derivate
This compound wird bei der Synthese neuer Acenaphthen-Derivate mit Thiazol-Rückgrat verwendet . Diese Derivate haben ein breites Spektrum an pharmazeutischen Anwendungen .
Chemische Bausteine
This compound wird als chemischer Baustein in der biowissenschaftlichen Forschung verwendet . Es ist im Handel erhältlich und wird in verschiedenen chemischen Reaktionen zur Synthese anderer Verbindungen verwendet .
Produktion von Farbstoffen
Acenaphthen, die Stammverbindung von this compound, wird bei der Herstellung bestimmter Farbstoffe verwendet . Die einzigartige chemische Struktur von Acenaphthen ermöglicht es ihm, sich mit anderen Verbindungen zu verbinden, um Farbstoffe mit spezifischen Eigenschaften zu erzeugen .
Pestizidproduktion
Acenaphthen wird auch bei der Herstellung von Pestiziden verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.
Mode of Action
It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization
Biochemical Pathways
It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties
Pharmacokinetics
It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which 1-acetoxyacenaphthene belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .
Result of Action
It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetoxyacenaphthene. For instance, PAHs, including 1-Acetoxyacenaphthene, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to 1-Acetoxyacenaphthene and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of 1-Acetoxyacenaphthene.
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-36-0 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)













